N-Cyclopentyl-5-vinylnicotinamide
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Overview
Description
N-Cyclopentyl-5-vinylnicotinamide is a synthetic organic compound that belongs to the class of nicotinamide derivatives It is characterized by the presence of a cyclopentyl group and a vinyl group attached to the nicotinamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Cyclopentyl-5-vinylnicotinamide typically involves the reaction of 5-vinylnicotinic acid with cyclopentylamine. The reaction is carried out under controlled conditions, often using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions: N-Cyclopentyl-5-vinylnicotinamide can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding epoxides or diols.
Reduction: The nitro group in the nicotinamide structure can be reduced to an amine.
Substitution: The cyclopentyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed for reduction.
Substitution: Nucleophiles like alkyl halides or aryl halides in the presence of a base such as sodium hydride (NaH) are used for substitution reactions.
Major Products:
Oxidation: Epoxides or diols.
Reduction: Amines.
Substitution: Alkyl or aryl-substituted derivatives.
Scientific Research Applications
N-Cyclopentyl-5-vinylnicotinamide has found applications in various scientific research fields:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-Cyclopentyl-5-vinylnicotinamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
N-Cyclopentyl-5-vinylnicotinamide can be compared with other nicotinamide derivatives, such as:
Nicotinamide: A simple amide derivative of nicotinic acid with well-known biological activities.
N-Cyclohexyl-5-vinylnicotinamide: Similar to this compound but with a cyclohexyl group instead of a cyclopentyl group.
N-Benzyl-5-vinylnicotinamide: Contains a benzyl group, offering different chemical and biological properties.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and potential biological activities compared to its analogs.
Properties
IUPAC Name |
N-cyclopentyl-5-ethenylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-2-10-7-11(9-14-8-10)13(16)15-12-5-3-4-6-12/h2,7-9,12H,1,3-6H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZPYJLSWYLWGHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC(=CN=C1)C(=O)NC2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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